



Application Notes and Protocols: Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite	
Cat. No.:	B10832051	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life, playing a crucial role in regulating RNA stability, structure, and translation efficiency.[1][2][3] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is essential for investigating its biological functions and for the development of RNA-based therapeutics. **Ac-rC phosphoramidite** is the key building block for introducing this modification during solid-phase RNA synthesis.

Standard RNA synthesis protocols are often incompatible with the preservation of the N4-acetyl group, which can be labile under conventional deprotection conditions.[1] Therefore, specialized protocols employing milder deprotection strategies are required. This document provides detailed application notes and protocols for the successful incorporation of **Ac-rC phosphoramidite** in solid-phase RNA synthesis.

Applications

The site-specific incorporation of Ac-rC into RNA oligonucleotides enables a wide range of applications in research and drug development:

• Structural and Functional Analysis of RNA: Studying the impact of ac4C on RNA structure, stability, and interactions with proteins and other nucleic acids.[1][4]



- NMR Spectroscopy and Mass Spectrometry: Isotopically labeled Ac-rC phosphoramidites
 (e.g., ¹³C, ¹⁵N, d) serve as powerful tools for detailed structural and dynamic studies of RNA
 molecules.[5][6]
- Therapeutic Oligonucleotide Development: Investigating the role of ac4C in the efficacy and stability of antisense oligonucleotides, siRNAs, and mRNA-based therapeutics.[7]
- Biological Pathway Elucidation: Understanding the role of ac4C in cellular processes such as translation fidelity, gene expression, and stress responses.[8][9]

Quantitative Data Summary

The successful synthesis of high-quality Ac-rC modified RNA oligonucleotides depends on several key parameters. The following tables summarize expected performance and critical specifications.

Table 1: Performance Parameters for Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis



Parameter	Expected Value	Key Considerations
Coupling Efficiency	>99%	Crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly reduce the yield of the full-length product.[10][11]
Stability (Solid)	Stable for several months	Must be stored at or below -20°C under an inert atmosphere (Argon or Nitrogen) and protected from moisture.[12]
Stability (Solution)	Use as quickly as possible	Store at -20°C in anhydrous acetonitrile over molecular sieves. Avoid repeated warming and cooling cycles. [12]
Final Oligonucleotide Purity	High	Dependent on synthesis conditions, efficiency of each cycle, and subsequent purification.

Table 2: Recommended Storage and Handling of Ac-rC Phosphoramidite



Condition	Recommendation	Rationale
Long-term Storage (Solid)	-20°C or below, tightly sealed vial, inert atmosphere.[12][13]	Phosphoramidites are highly sensitive to moisture and oxidation, which leads to hydrolysis and degradation. [12][14]
Handling Before Use	Equilibrate vial to room temperature before opening (30-60 minutes).[12]	Prevents condensation of atmospheric moisture onto the cold solid.
Dissolution	Use anhydrous acetonitrile to the recommended concentration (typically 0.05 - 0.1 M).[5]	Ensures compatibility with the synthesizer and prevents hydrolysis.
Storage of Solution	-20°C in a tightly sealed, pre- dried vial with a septum cap, under an inert atmosphere.[12]	Minimizes exposure to air and moisture.

Experimental Protocols Reagent Preparation

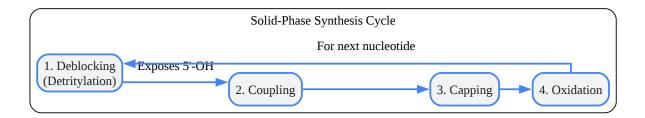
- Phosphoramidite Solution:
 - Allow the Ac-rC phosphoramidite vial to equilibrate to room temperature before opening.
 [12]
 - Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve the solid phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[5][15]
 - Install the phosphoramidite solution on a designated port on the automated DNA/RNA synthesizer.
- Other Reagents:



• Ensure all other reagents for the synthesizer (e.g., activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

Automated Solid-Phase RNA Synthesis

The synthesis follows a standard four-step cycle for each nucleotide addition.



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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

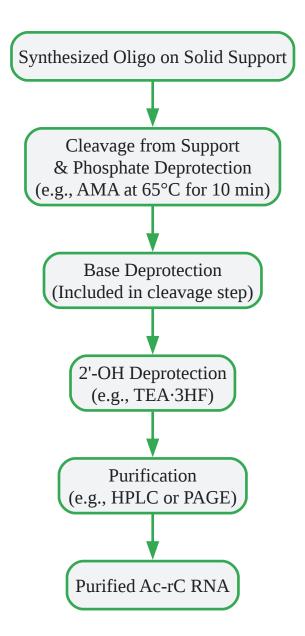
- Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide chain using a solution of an acid like trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).[16] This exposes the 5'-hydroxyl group for the next coupling reaction.
- Step 2: Coupling: The Ac-rC phosphoramidite is activated by an activator solution (e.g., 5(Ethylthio)-1H-tetrazole) and subsequently reacts with the free 5'-hydroxyl group of the
 growing oligonucleotide chain.[17][18] A standard coupling time is 3-6 minutes.[5]
- Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping solutions (e.g., acetic anhydride and N-methylimidazole).[17][19] This prevents the formation of deletion mutants in subsequent cycles.
- Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing solution, typically iodine in a mixture of THF, water, and pyridine.[18]



This four-step cycle is repeated for each nucleotide until the desired RNA sequence is assembled.[6]

Cleavage and Deprotection

This is a critical stage for preserving the N4-acetyl group on the cytidine residue. Mild deprotection conditions are essential.



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Caption: Workflow for cleavage and deprotection of Ac-rC containing RNA.



- Cleavage from Solid Support and Phosphate Deprotection:
 - Transfer the solid support from the synthesis column to a screw-cap vial.
 - Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 μmol of synthesis scale.
 - Incubate the vial at 65°C for 10 minutes.[5] This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.
- Base Deprotection:
 - The incubation with AMA at 65°C for 10 minutes is also sufficient to remove the protecting groups from the standard nucleobases, while being mild enough to preserve the N4-acetyl group on the target cytidine.[5]
- Removal of 2'-Hydroxyl Protecting Groups (Desilylation):
 - After cleavage and base deprotection, evaporate the AMA solution to dryness.
 - Redissolve the oligonucleotide pellet in anhydrous DMSO.
 - Add triethylamine trihydrofluoride (TEA·3HF) and incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.[20]

Purification

The crude Ac-rC modified RNA can be purified using standard techniques to isolate the full-length product.

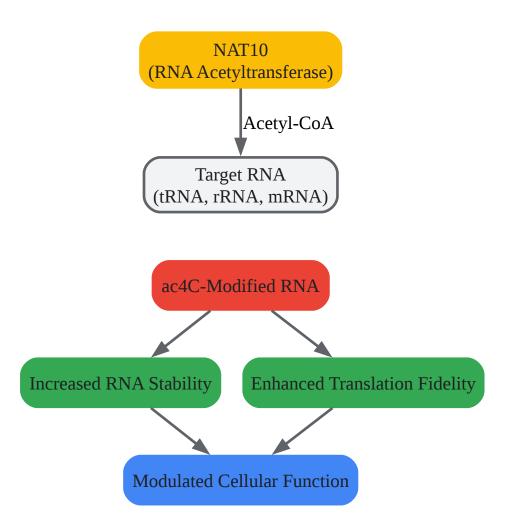
- High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used for high-purity separation.
- Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is effective for purifying oligonucleotides, especially longer sequences. The product band is visualized by UV shadowing, excised, and the RNA is eluted from the gel matrix.



Following purification, the RNA should be desalted using a C18 cartridge or by ethanol precipitation.

Signaling Pathway and Functional Relevance

The incorporation of Ac-rC into RNA is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[1][2] This modification is known to occur in tRNA and rRNA, and has also been identified in mRNA.[3] Dysregulation of NAT10 and ac4C levels has been implicated in various diseases, including cancer and premature aging syndromes.[1]



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Caption: Biological role of N4-acetylcytidine (ac4C) modification.



The ability to synthesize RNA with site-specific ac4C modifications is crucial for dissecting the precise molecular mechanisms by which this modification exerts its biological effects. This includes studying how ac4C influences codon recognition, ribosome function, and the overall stability and processing of RNA transcripts.

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